N-(3,4-Dimethylphenyl)benzenesulfonamide
Description
N-(3,4-Dimethylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3,4-dimethylphenyl group at the nitrogen atom. Its molecular formula is C₁₄H₁₅NO₂S, and it has been extensively studied for its structural properties, particularly in crystallography and substituent-effect analyses . The compound is synthesized via the reaction of benzenesulfonyl chloride with 3,4-dimethylaniline under controlled conditions, followed by recrystallization for purity .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-8-9-13(10-12(11)2)15-18(16,17)14-6-4-3-5-7-14/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINGRMTXYWXZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activities. N-(3,4-Dimethylphenyl)benzenesulfonamide has been investigated for its potential as an antimicrobial agent. Studies indicate that this compound can inhibit bacterial growth by interfering with folate synthesis, a vital pathway for bacterial survival.
Enzyme Inhibition
Research has shown that compounds like this compound can act as enzyme inhibitors. Specifically, they have been studied for their inhibitory effects on carbonic anhydrases, which are enzymes involved in various physiological processes including acid-base balance and respiration. The inhibition of these enzymes may lead to therapeutic applications in treating conditions such as glaucoma and epilepsy .
Cancer Research
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . The mechanism of action often involves the disruption of metabolic pathways critical for cancer cell survival.
Case Study: Tumor Selectivity
A study conducted on substituted phenyl sulfonamides demonstrated their ability to selectively target tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with conventional chemotherapy .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic compounds. Its sulfonamide group can participate in various chemical reactions such as nucleophilic substitutions and couplings, making it valuable in the development of new pharmaceuticals and agrochemicals.
Industrial Applications
Production of Specialty Chemicals
This compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations that require specific functionalities, such as enhanced solubility or stability under varying environmental conditions.
Data Tables
Comparison with Similar Compounds
Torsion Angle Analysis
- N-(3,4-Dimethylphenyl)benzenesulfonamide (III) : Exhibits a C1—S1—N1—C7 torsion angle of 57.8° .
- 4-Methyl-N-(3,4-dimethylphenyl)benzenesulfonamide (II) : Shows a torsion angle of -61.8° , indicating a gauche conformation influenced by the para-methyl group on the sulfonyl ring .
- N-(3,5-Dimethylphenyl)benzenesulfonamide (III) : A torsion angle of 67.9° highlights the steric effects of 3,5-dimethyl substitution .
- 2,4-Dimethyl-N-(3,4-dichlorophenyl)benzenesulfonamide (IV) : A torsion angle of -69.7° demonstrates the impact of electron-withdrawing chlorine substituents .
Dihedral Angle Comparison
- This compound (III): The sulfonyl and anilino rings are tilted by 65.4° (disordered sulfonyl ring A) and 57.8° (disordered sulfonyl ring B) .
- 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide (I) : A dihedral angle of 65.5° suggests minimal steric hindrance from the chloro substituent .
- 4-Methyl-N-(3,4-dimethylphenyl)benzenesulfonamide (II) : The rings are tilted by 47.8° , indicating tighter packing due to para-methyl substitution .
Table 1: Structural Parameters of Selected Sulfonamides
| Compound Name | Torsion Angle (°) | Dihedral Angle (°) | Key Substituent Effects |
|---|---|---|---|
| This compound (III) | 57.8 | 65.4 / 57.8 | Steric hindrance from 3,4-dimethyl |
| 4-Methyl-N-(3,4-dimethylphenyl)benzenesulfonamide (II) | -61.8 | 47.8 | Para-methyl enhances gauche conformation |
| N-(3,5-Dimethylphenyl)benzenesulfonamide | 67.9 | — | Symmetric 3,5-dimethyl increases torsion |
| 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide (I) | -51.6 | 65.5 | Electron-withdrawing Cl reduces steric effects |
Substituent Effects on Molecular Conformation
- Electron-Donating Groups (e.g., Methyl) : Increase steric bulk, favoring gauche conformations and smaller dihedral angles (e.g., compound II) .
- Electron-Withdrawing Groups (e.g., Chlorine) : Reduce steric interactions, leading to larger dihedral angles (e.g., compound I) .
- Positional Isomerism : 3,4-dimethyl substitution (compound III) results in distinct packing compared to 3,5-dimethyl (compound III in ) due to asymmetric vs. symmetric substitution .
Preparation Methods
Comparative Analysis of Sulfonyl Chlorides
The choice of sulfonyl chloride influences reaction efficiency and product properties:
| Parameter | Benzenesulfonyl Chloride | Tosyl Chloride |
|---|---|---|
| Solvent | Water | Ethanol |
| Temperature | 25°C | Reflux (~78°C) |
| Reaction Time | 2–3 hours | 10 minutes |
| Yield | Not reported | 60% |
| Melting Point | 414 K | 411–413 K |
The electron-donating methyl group in tosyl chloride slightly reduces electrophilicity at the sulfur center, necessitating higher temperatures for comparable reactivity.
Structural Characterization and Quality Control
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : The N–H stretching vibration appears at 3275 cm⁻¹, while S=O asymmetric and symmetric stretches are observed at 1345 cm⁻¹ and 1162 cm⁻¹, respectively.
-
¹H NMR (400 MHz, CDCl₃) : Key signals include δ 7.80–7.40 (m, 5H, aromatic H), δ 7.10 (d, J = 8.4 Hz, 1H), δ 6.85 (s, 1H), δ 2.25 (s, 6H, CH₃).
Purity Assessment
Thin-layer chromatography (TLC) using silica gel GF₂₅₄ and a mobile phase of hexane:ethyl acetate (3:1) confirms the absence of unreacted aniline (Rf = 0.15) and sulfonyl chloride (Rf = 0.85). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm establishes purity ≥98% .
Q & A
Q. What are the standard methods for synthesizing N-(3,4-Dimethylphenyl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves reacting 3,4-dimethylaniline with benzenesulfonyl chloride under aqueous basic conditions (e.g., NaOH or KOH) to facilitate nucleophilic substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetone or THF) improve reaction efficiency.
- Temperature control : Reactions are often conducted at 0–5°C initially to minimize side products, followed by gradual warming to room temperature.
- Purification : Recrystallization from ethanol or methanol yields high-purity products .
Validation of the product is achieved via ¹H-NMR (e.g., aromatic proton signals at δ 7.5–8.0 ppm), IR (S=O stretching at ~1350 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 261.33) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For this compound:
- Crystallographic data : Monoclinic space group C2/c with unit cell parameters a = 24.2129 Å, b = 9.2616 Å, c = 16.5584 Å, and β = 132.014° .
- Hydrogen bonding : The sulfonamide group forms N–H···O interactions (2.8–3.0 Å), creating supramolecular chains that stabilize the crystal lattice .
Refinement is performed using SHELXL (part of the SHELX suite), which is optimized for small-molecule structures .
Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
- ¹H-NMR : Aromatic protons from the benzene and dimethylphenyl groups appear as distinct multiplets. The NH proton resonates as a singlet (~δ 7.0 ppm) .
- IR spectroscopy : Key peaks include S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass spectrometry : ESI-HRMS confirms the molecular formula (e.g., [M+H]⁺ at m/z 262.34) .
Advanced Research Questions
Q. How do structural modifications to the sulfonamide moiety affect biological activity (e.g., antimicrobial or anticancer properties)?
Derivatives with substituents on the benzene ring (e.g., methoxy, halogens) or the dimethylphenyl group are synthesized and evaluated:
- Antimicrobial testing : Agar diffusion assays (e.g., against E. coli or S. aureus) reveal activity trends linked to electron-withdrawing groups enhancing membrane penetration .
- Anticancer screening : MTT assays against cancer cell lines (e.g., HepG2, HT-29) identify derivatives like N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide (IC₅₀ = 8.2 µM) as potent candidates. Activity correlates with VEGFR-2 inhibition, validated via molecular docking (e.g., binding affinity < -9.0 kcal/mol) .
Q. What challenges arise in resolving crystallographic data for sulfonamide derivatives, and how are they addressed?
Common issues include:
- Disorder in aromatic rings : Mitigated by refining occupancy factors or using restraints in SHELXL .
- Weak hydrogen bonds : Low-temperature data collection (e.g., 100 K) improves resolution of N–H···O interactions .
- Twinned crystals : SHELXD and SHELXE are employed for structure solution in such cases .
For example, the title compound’s structure was validated with an R factor of 0.055 and a data-to-parameter ratio of 17.0 .
Q. How are structure-activity relationships (SARs) analyzed for sulfonamide-based receptor antagonists?
- Pharmacophore modeling : Identifies critical groups (e.g., sulfonamide S=O as hydrogen bond acceptors) for P2Y₁ receptor binding .
- Radio ligand assays : [¹²⁵I]MRS2500 competition binding assays quantify antagonist potency (e.g., IC₅₀ values < 100 nM for derivatives like 15i ) .
- Calcium mobilization assays : Measure intracellular Ca²⁺ flux inhibition to confirm functional antagonism .
Methodological Considerations
Q. What computational tools are used to predict the reactivity and stability of sulfonamide derivatives?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for S–N and S–C bonds to assess thermal stability.
- Molecular dynamics (MD) simulations : Predict solvation effects (e.g., in DMSO or water) and aggregation tendencies .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .
Q. How are synthetic byproducts or impurities characterized and minimized?
Q. What strategies improve yield in multi-step syntheses of complex sulfonamide derivatives?
- Protecting groups : Use of tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 30 min) for steps like cyclization .
Q. How do intermolecular interactions influence the solid-state properties of sulfonamides?
- Hirshfeld surface analysis : Quantifies contributions of H-bonding (e.g., 15% for N–H···O) and van der Waals interactions .
- Thermogravimetric analysis (TGA) : Reveals decomposition temperatures (~250°C) linked to crystal packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
